3-(4-Fluorophenyl)-4'-methoxypropiophenone
Description
3-(4-Fluorophenyl)-4'-methoxypropiophenone is a propiophenone derivative featuring a fluorophenyl group at the 3-position and a methoxy-substituted phenyl group at the 4'-position. Its structural backbone consists of a ketone bridge connecting two aromatic rings, a configuration common in bioactive molecules such as chalcones and pyrazoles. The compound’s synthesis typically involves condensation reactions or McMurry coupling, as seen in related propiophenone derivatives . Crystallographic studies (e.g., Acta Crystallographica Section E) confirm its planar geometry, with dihedral angles between aromatic rings ranging from 4.6° to 10.5°, depending on substituents . This planarity enhances molecular rigidity, influencing its interactions in biological systems or material applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-3,5-10H,4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSZPMGLWZECGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469023 | |
| Record name | 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886620-76-4 | |
| Record name | 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-4’-methoxypropiophenone typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 4-methoxyacetophenone.
Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of 3-(4-Fluorophenyl)-4’-methoxypropiophenone may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-4’-methoxypropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 4’-Methoxy-3-(4-fluorophenyl)benzoic acid.
Reduction: 3-(4-Fluorophenyl)-4’-methoxypropiophenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Fluorophenyl)-4’-methoxypropiophenone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of fluorine and methoxy substituents on biological activity. It serves as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicinal chemistry, 3-(4-Fluorophenyl)-4’-methoxypropiophenone is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-4’-methoxypropiophenone involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or van der Waals interactions, while the methoxy group can influence the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Key Findings :
- Fluorine at the para position (e.g., 2j) enhances activity compared to methoxy (2h, 2p), likely due to its higher electronegativity and smaller steric profile.
- Methoxy substitution reduces potency, as seen in 2p (IC₅₀ = 70.79 μM), highlighting the trade-off between electron-donating groups and bioactivity .
Structural Analogues with Trifluoromethyl and Halogen Substituents
- 3-(4-Methoxyphenyl)-4'-trifluoromethylpropiophenone (CAS: 898776-07-3): Replacing the 4'-methoxy group with trifluoromethyl increases molecular weight (294.27 g/mol vs.
- 4-Bromo-3'-fluoro-4'-methoxybenzophenone (CAS: 760192-85-6): Bromine at the 4-position adds steric bulk and polarizability, which may enhance photostability but reduce metabolic clearance compared to the fluorine analogue .
Simplified Analogues
- 4'-Fluoropropiophenone: Lacking the 4'-methoxy group, this simpler analogue exhibits reduced planarity and weaker intermolecular interactions, as evidenced by larger dihedral angles (e.g., 10.53° in pyrazole derivatives) .
Crystallographic and Conformational Comparisons
- 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one : X-ray diffraction reveals near-planar geometry (dihedral angle: 4.64°), facilitating π-π stacking in crystal lattices .
- Pyrazole Derivatives : Dihedral angles between 4.6° and 10.5° indicate moderate flexibility, which may influence binding to enzyme active sites .
Biological Activity
3-(4-Fluorophenyl)-4'-methoxypropiophenone is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and bioorganic research. Its unique structural features, including a methoxy group and a fluorophenyl substituent, contribute to its biological activity. This article provides an overview of the compound's biological activities, including antimicrobial and anticancer properties, supported by research findings and data tables.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C16H15F O2
- Structural Features :
- Propanone group (ketone)
- Methoxy group (-OCH₃)
- Fluorophenyl group (-C₆H₄F)
The presence of the fluorine atom is believed to enhance the compound's interaction with biological targets, potentially increasing its potency against various pathogens and cancer cells.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating effectiveness in inhibiting growth.
Table 1: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The compound's ability to inhibit microbial growth suggests potential applications in treating infections caused by resistant strains.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent. Studies have focused on its cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxicity Evaluation
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 (breast) | 15.2 | 5-Fluorouracil: 20 |
| HepG2 (liver) | 12.5 | Cisplatin: 10 |
Initial findings indicate that the compound exhibits lower IC50 values compared to standard chemotherapy drugs, suggesting enhanced efficacy in targeting cancer cells.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on tyrosinase, an enzyme involved in melanin production. This is particularly relevant for skin pigmentation disorders and neurodegenerative diseases like Parkinson’s disease.
- Receptor Modulation : The presence of the fluorine atom may influence receptor interactions, enhancing the compound's activity against specific biological targets .
Case Studies
-
Study on Tyrosinase Inhibition :
- Researchers evaluated the inhibitory activity of the compound on tyrosinase extracted from Agaricus bisporus. Results indicated a significant inhibition rate compared to control substances.
- Findings : Docking studies suggested that the fluorophenyl group plays a crucial role in enhancing binding affinity to the active site of tyrosinase.
- Cytotoxicity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
